molecular formula C13H19N B13289986 4,4,6-Trimethyl-1,2,3,4-tetrahydronaphthalen-1-amine

4,4,6-Trimethyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13289986
M. Wt: 189.30 g/mol
InChI Key: KNCQXSHFGFYRRR-UHFFFAOYSA-N
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Description

4,4,6-Trimethyl-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound with the molecular formula C13H19N It is a derivative of tetrahydronaphthalene, characterized by the presence of three methyl groups and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,6-Trimethyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of 4,4,6-trimethyl-1,2,3,4-tetrahydronaphthalen-1-one using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures . The reaction conditions often include temperatures ranging from 50°C to 100°C and pressures of 1-5 atm.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors with continuous flow systems to ensure efficient conversion. The use of robust catalysts and optimized reaction conditions is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4,4,6-Trimethyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced further to form saturated amines.

    Substitution: The methyl groups and the amine group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of fully saturated amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

4,4,6-Trimethyl-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4,6-Trimethyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their function. The compound may also participate in redox reactions, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydronaphthalene: A parent compound with similar structural features but lacking the methyl and amine groups.

    4,4,6-Trimethyl-1,2,3,4-tetrahydronaphthalen-1-one: A ketone derivative with similar methyl substitution but different functional group.

    1,1,6-Trimethyl-1,2,3,4-tetrahydronaphthalene: Another methylated derivative with different substitution pattern.

Uniqueness

4,4,6-Trimethyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the presence of both the amine group and the specific methyl substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

4,4,6-trimethyl-2,3-dihydro-1H-naphthalen-1-amine

InChI

InChI=1S/C13H19N/c1-9-4-5-10-11(8-9)13(2,3)7-6-12(10)14/h4-5,8,12H,6-7,14H2,1-3H3

InChI Key

KNCQXSHFGFYRRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(CCC2(C)C)N

Origin of Product

United States

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